molecular formula C10H15F2N2O13P3S B610303 ({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid

({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid

Cat. No.: B610303
M. Wt: 534.22 g/mol
InChI Key: DFGBPSGNGNHNQM-XVFCMESISA-N
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Description

This compound has a molecular weight of 622.14 and a chemical formula of C10H11F2N2Na4O13P3S . It is primarily used in scientific research to study the P2Y2 receptor, which plays a significant role in various physiological processes.

Mechanism of Action

Target of Action

PSB1114, also known as ({({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}difluoromethyl)phosphonic acid, is a potent and selective agonist of the P2Y2 receptor . The P2Y2 receptor is present in gastrocnemius muscles and co-localizes with post-synaptic acetylcholine receptors (AChRs) .

Mode of Action

PSB1114 interacts with its primary target, the P2Y2 receptor, to stimulate its activity . This interaction promotes the formation of neuromuscular junctions (NMJs), which are peripheral synapses characterized by the clustering of AChRs on post-synaptic densities .

Biochemical Pathways

The activation of the P2Y2 receptor by PSB1114 affects the synaptic signaling pathway. Extracellular adenosine 5′-triphosphate (ATP), a neurotransmitter, is known to be an activity-dependent signaling molecule that regulates this pathway . ATP is known to be co-released with acetylcholine from synaptic vesicles .

Result of Action

The stimulation of the P2Y2 receptor by PSB1114 promotes the formation of NMJs and muscle reinnervation . This effect is significant enough to be blocked by the administration of the P2Y2 receptor antagonist suramin .

Action Environment

The action of PSB1114 is influenced by the environment within the muscle tissue where the P2Y2 receptor is located. The presence of ATP and acetylcholine, which are co-released from synaptic vesicles, is crucial for the activity-dependent signaling regulated by PSB1114 .

Preparation Methods

PSB1114 is synthesized through a series of chemical reactions involving uridine derivatives. The synthetic route typically involves the modification of uridine to introduce the thiouridine moiety and the difluoromethylene triphosphate group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity.

Chemical Reactions Analysis

PSB1114 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PSB1114 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .

Comparison with Similar Compounds

PSB1114 is unique in its high selectivity and potency for the P2Y2 receptor compared to other similar compounds. Some similar compounds include uridine triphosphate (UTP), uridine diphosphate (UDP), and other uridine derivatives. PSB1114 displays greater selectivity and potency for the P2Y2 receptor, making it a valuable tool for studying this receptor in various research applications.

Properties

IUPAC Name

[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N2O13P3S/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGBPSGNGNHNQM-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N2O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid
Reactant of Route 2
({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid
Reactant of Route 3
({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid
Reactant of Route 4
({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid
Reactant of Route 5
({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid
Reactant of Route 6
({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid

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